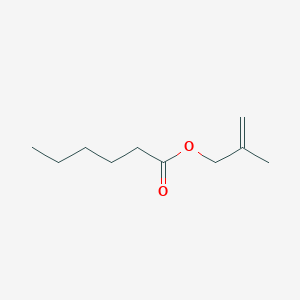
2-Methylprop-2-EN-1-YL hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylprop-2-EN-1-YL hexanoate: is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular ester is derived from hexanoic acid and 2-methylprop-2-en-1-ol. It is characterized by its fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylprop-2-EN-1-YL hexanoate typically involves the esterification reaction between hexanoic acid and 2-methylprop-2-en-1-ol. The reaction is catalyzed by an acid, commonly sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the ester product is then separated and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylprop-2-EN-1-YL hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Hexanoic acid and 2-methylprop-2-en-1-ol.
Reduction: 2-Methylprop-2-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylprop-2-EN-1-YL hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Used in the flavor and fragrance industry for its fruity odor and as a precursor in the synthesis of other esters.
Mécanisme D'action
The mechanism of action of 2-Methylprop-2-EN-1-YL hexanoate primarily involves its interaction with biological receptors and enzymes. As an ester, it can be hydrolyzed by esterases in the body to release the parent alcohol and acid, which can then exert their effects. The molecular targets and pathways involved depend on the specific biological context and the presence of esterases.
Comparaison Avec Des Composés Similaires
2-Methylprop-2-EN-1-YL butanoate: Another ester with a similar structure but derived from butanoic acid.
2-Methylprop-2-EN-1-YL pentanoate: Similar ester derived from pentanoic acid.
2-Methylprop-2-EN-1-YL octanoate: Similar ester derived from octanoic acid.
Uniqueness: 2-Methylprop-2-EN-1-YL hexanoate is unique due to its specific combination of hexanoic acid and 2-methylprop-2-en-1-ol, which gives it distinct chemical and physical properties, including its fruity odor and specific reactivity in chemical reactions.
Propriétés
Numéro CAS |
86143-85-3 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-methylprop-2-enyl hexanoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(11)12-8-9(2)3/h2,4-8H2,1,3H3 |
Clé InChI |
IYEWGCASUHFCSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
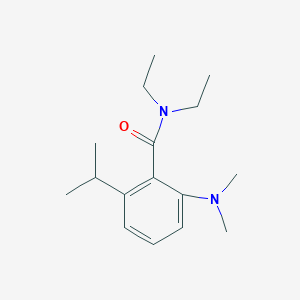
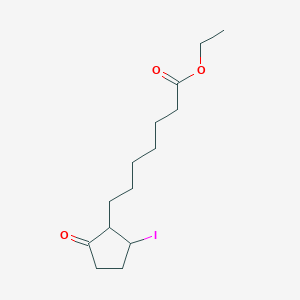

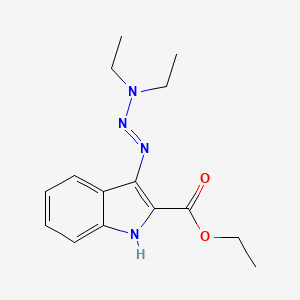
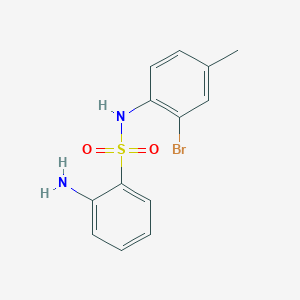
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
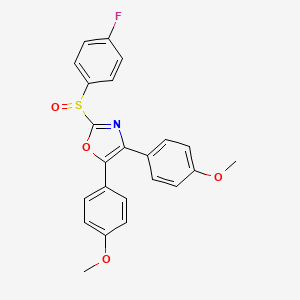
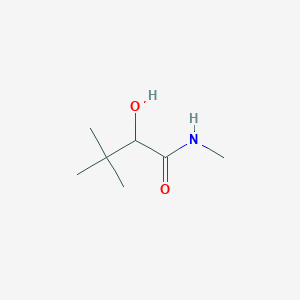
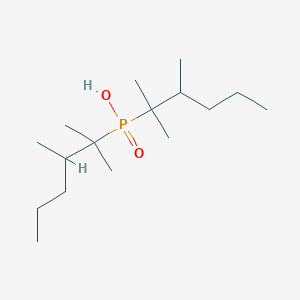
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
